D-Lyxopyranosylamine
Description
D-Lyxopyranosylamine is a glycosylamine derivative belonging to the class of amino sugars, characterized by a pyranose ring structure with an amine group at the anomeric carbon. It exists in specific stereochemical configurations, such as β-D-lyxopyranosylamine (CAS: 501947-89-3), which has a six-membered pyranose ring and hydroxyl groups at positions 3, 4, and 5 . These compounds are primarily used in glycobiology research, particularly in synthesizing glycoconjugates or studying carbohydrate-protein interactions. Safety Data Sheets (SDS) highlight standard handling precautions, such as avoiding inhalation and ensuring proper ventilation during use .
Properties
CAS No. |
67111-70-0 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5?/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-AGQMPKSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lyxopyranosylamine can be synthesized through the transglycosylation of β-D-xylopyranosylamine . This process involves the rearrangement of glycosidic bonds under specific conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: D-Lyxopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amine compounds .
Scientific Research Applications
Chemistry: D-Lyxopyranosylamine is used in the synthesis of complex carbohydrates and glycosylamines, which are crucial in studying carbohydrate chemistry .
Biology: In biological research, it serves as a building block for the synthesis of glycoproteins and other glycoconjugates, which are essential in cell signaling and molecular recognition processes .
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug design and development, particularly in targeting specific enzymes and receptors .
Industry: this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of D-Lyxopyranosylamine involves its interaction with specific enzymes and receptors in biological systems. The amino group allows it to form stable bonds with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Glycosylamine Derivatives
Key Differences :
- β-D-Lyxopyranosylamine vs. D-Lyxosylamine: The distinction in CAS numbers and naming conventions suggests differences in ring size (pyranose vs. furanose) or stereochemistry. Pyranose forms typically exhibit greater stability due to chair conformations .
- Acetamido-deoxy derivatives (e.g., compounds 15–17 from ): These lack hydroxyl groups at critical positions (C4) and feature acetamido substituents, enhancing resistance to enzymatic degradation compared to unmodified glycosylamines .
Table 2: Aliphatic Amines
Comparison with D-Lyxopyranosylamine:
- Structural: Aliphatic amines lack carbohydrate backbones but share amine functionality. The cyclic pyrrolidine structure in –5 enhances rigidity, unlike the flexible pyranose ring of glycosylamines.
- Applications : Aliphatic amines are often used in pharmaceuticals (e.g., dopamine reuptake inhibitors), whereas glycosylamines serve as intermediates in glycoconjugate synthesis .
Table 3: Aromatic Amines
| Compound | CAS Number | Key Structural Features | Uniqueness |
|---|---|---|---|
| 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine | N/A | Dual pyrimidine-pyridine scaffold | Versatile bioactivity in agrochemicals |
| 1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine | N/A | Cyclobutane-pyridine hybrid | Rigid structure for receptor targeting |
Comparison with this compound:
- Structural: Aromatic amines feature planar, conjugated systems, contrasting with the three-dimensional pyranose ring. Chloro substituents enhance electrophilicity, enabling nucleophilic substitution reactions.
- Bioactivity : These compounds are tailored for pesticidal or anticancer applications, unlike glycosylamines, which are studied for carbohydrate-mediated signaling .
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